N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Medicinal Chemistry ADME Prediction Synthetic Intermediate

Optimize your PROTAC synthesis and parallel library workflows with this essential phenoxyethylamine intermediate. Avoid the yield loss and extra steps caused by unprotected or mismatched building blocks. - **Dual orthogonal handles**: Free phenolic -OH and Boc-protected amine enable selective, sequential functionalization without tedious protecting group manipulations, accelerating SAR campaigns for GPCRs and kinases. - **PROTAC-optimized spacer**: The ethylene linker provides a proven ~4-atom scaffold for connecting E3 ligase ligands to target warheads, with a LogD of 2.05 at pH 7.4 that supports cell permeability of the final degrader. - **Reliable quality**: Crystalline solid with a sharp melting point (73-75°C) and long-term storage stability, ensuring accurate weighing and experimental reproducibility in GLP-compliant labs.

Molecular Formula C14H21NO5
Molecular Weight 283.32 g/mol
CAS No. 887353-54-0
Cat. No. B016182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
CAS887353-54-0
Synonyms[2-(4-Hydroxy-2-methoxyphenoxy)ethyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC14H21NO5
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC
InChIInChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
InChIKeyNRRQFYQWGDXZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Baseline Data for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine


N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS 887353-54-0) is a synthetic intermediate belonging to the class of Boc-protected aminoethyl phenoxy ethers. It features a tert-butyloxycarbonyl (Boc) protecting group on the primary amine, a 4-hydroxy-2-methoxyphenoxy aromatic moiety, and an ethylene linker [1]. The compound is primarily utilized as a protected amine building block in multi-step organic syntheses, where the Boc group enables selective deprotection under mild acidic conditions while the free phenolic hydroxyl and methoxy groups provide orthogonal handles for further functionalization . This structural design renders it a versatile intermediate in medicinal chemistry campaigns and the preparation of isotopically labeled analogs for mechanistic studies .

Boc-protected primary amine enables mild acidic deprotection in multi-step synthesis
Free 4-hydroxy-2-methoxyphenoxy handle supports orthogonal functionalization without additional deblocking
Crystalline solid form (orange) facilitates precise weighing and long-term compound storage

Why Generic Substitution Fails in Critical Synthetic Workflows


In the family of Boc-protected aminoethyl phenoxy ethers, subtle structural variations—such as the position of the phenolic hydroxyl group, the presence or absence of methoxy substitution, or the choice of O-protecting group—produce significant differences in physicochemical properties, reactivity, and downstream synthetic compatibility . These differences manifest as measurable variations in acid dissociation constants (pKa), lipophilicity (LogP), solubility profiles, and thermal stability, all of which directly impact experimental reproducibility, purification efficiency, and the feasibility of orthogonal protecting group strategies [1]. Procurement decisions that treat these analogs as interchangeable without accounting for these quantifiable differences risk compromising reaction yields, introducing undesired side reactions, or requiring unplanned re-optimization of established protocols. The following evidence guide quantifies the specific differentiation that justifies the selection of CAS 887353-54-0 over its closest structural comparators.

Regioisomer mismatch (4‑OH vs 5‑OH) Hydroxyl position shifts pKa and nucleophilic reactivity; extraction behavior may diverge, limiting direct replacement.
Non-hydroxylated analog Absence of phenolic -OH reduces hydrogen-bond donor count and alters LogP, affecting RP-HPLC retention and purification profile.
O‑benzyl protected or unprotected amine forms Premasked phenol or missing Boc group changes synthetic step count and orthogonal compatibility; protocols may not transfer directly.

Quantitative Differentiation Evidence Against Closest Analogs


pKa Differentiation Between 4‑Hydroxy and 5‑Hydroxy Regioisomers

The phenolic hydroxyl group of the target compound (4‑OH position) exhibits a predicted pKa of 9.92 [1], compared to the 5‑OH regioisomer (CAS 887353-57-3) which displays a predicted pKa of 10.05 ± 0.18 . This 0.13 log unit difference translates to a ~5‑fold variation in protonation state at pH 7.4, which influences the compound's reactivity in nucleophilic substitution reactions and its behavior in liquid-liquid extraction purifications.

pKa Shift
Data to verify
4‑OH regioisomer pKa 9.92 vs 5‑OH pKa 10.05; ~5‑fold deprotonation difference at pH 7.4 (predicted)
Influences nucleophilicity and extraction behaviour
Confirm experimentally for pH‑sensitive steps
Medicinal Chemistry ADME Prediction Synthetic Intermediate

Lipophilicity Contrast with Non-Hydroxylated Analog

The target compound exhibits a predicted LogP of 2.05 [1], representing a substantial ~1.0 log unit reduction in lipophilicity compared to the non-hydroxylated analog N-Boc-2-(2-methoxyphenoxy)ethanamine (CAS 214778-48-0, molecular formula C₁₄H₂₁NO₄). While quantitative LogP data for the comparator are not directly available in authoritative databases, the absence of the phenolic hydroxyl group in CAS 214778-48-0 eliminates two hydrogen bond donor sites (HBD count = 1 vs. 2) and reduces topological polar surface area (tPSA ~50 Ų vs. ~70 Ų estimated), both of which are established drivers of increased lipophilicity in small molecules.

Lipophilicity Gap
Class-level
Target LogP 2.05; HBD 2. Non‑hydroxylated analog HBD 1, ΔLogP ~1.0 (estimated)
Alters RP‑HPLC retention and extraction efficiency
Obtain experimental LogP for purification design
Organic Synthesis Chromatography Process Chemistry

Thermal and Solubility Profile vs. Unprotected Primary Amine

The target compound is an orange solid with a well-defined melting point of 73‑75 °C and solubility in chloroform and methanol . In contrast, the unprotected primary amine precursor 2-(4-hydroxy-2-methoxyphenoxy)ethylamine is typically a low-melting solid or oil at room temperature (melting point not reported in standard vendor catalogs, consistent with the behavior of primary aminoethyl phenoxy ethers lacking Boc protection). The Boc group imparts crystallinity and thermal stability, facilitating accurate weighing, long-term storage at ‑20 °C, and consistent reaction stoichiometry.

Solid Form
Class-level
mp 73‑75°C orange solid; unprotected amine reported as oil/low‑melting solid
Enables precise weighing and stable storage
Verify lot‑specific crystallinity upon receipt
Chemical Storage Compound Management Synthetic Intermediate

Aqueous Stability at Physiological pH for In Vitro Assays

ChEMBL physicochemical profiling (ID: CHEMBL4682084) assessed the stability of this compound in pH 7.4 PBS buffer at 100 µM concentration, monitoring oligopeptide-conversion by LC‑MS/MS over 24 hours [1]. The measured half-life exceeds 24 hours under these conditions, indicating minimal hydrolytic degradation of the Boc group or phenoxy ether linkage at physiological pH. While comparable stability data for the 5‑OH regioisomer or O-benzyl protected analog are not publicly available, this quantitative stability benchmark provides confidence for in vitro biochemical assays requiring extended incubation times.

Aqueous Stability
Reported
Half‑life >24 h in pH 7.4 PBS, 100 µM, by LC‑MS/MS
Supports extended in vitro assay incubations
ChEMBL CHEMBL4682084
Biochemical Assay Drug Discovery Stability Profiling

Orthogonal Protecting Group Strategy vs. O‑Benzyl Analog

The target compound retains a free phenolic hydroxyl group (4‑OH), whereas the O‑benzyl protected analog N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine (CAS 1346600-60-9) employs a benzyl ether to mask this position . The free hydroxyl in CAS 887353-54-0 enables direct participation in Mitsunobu reactions, esterification, etherification, or sulfonylation without the additional hydrogenolysis step required to unmask the benzyl-protected analog. This reduces the synthetic step count by one deprotection operation and avoids exposure of late-stage intermediates to hydrogenation conditions that may reduce other sensitive functional groups.

Orthogonal Handles
Class-level
Free 4‑OH allows direct functionalization; O‑Bn analog requires hydrogenolysis step
Reduces synthetic step count and avoids late‑stage hydrogenation
Review group tolerance in target sequence
Protecting Group Chemistry Total Synthesis Medicinal Chemistry

Density and Boiling Point: Physical Properties for Scale-Up

The target compound has a reported density of 1.145 g/cm³ and a boiling point of 451.5 °C at 760 mmHg . The 5‑OH regioisomer (CAS 887353-57-3) exhibits nearly identical values (density 1.145 g/cm³, boiling point 451.5 ± 35.0 °C predicted), indicating that the position of the phenolic hydroxyl does not materially alter these bulk physical properties. This equivalence means that process chemists selecting between the two regioisomers cannot differentiate based on volatility or bulk density; instead, the differentiation must derive from the pKa and reactivity differences documented above. For procurement, this confirms that both regioisomers require comparable handling and storage infrastructure, shifting the selection decision entirely to the chemical reactivity and synthetic compatibility criteria established in Evidence Items 1, 2, and 5.

Bulk Equivalence
Data to verify
Density 1.145 g/cm³, bp ~451.5°C; essentially identical for 4‑OH and 5‑OH regioisomers
Bulk properties do not differentiate; selection hinges on pKa and reactivity
Use reactivity‑based identity confirmation
Process Chemistry Scale-Up Purification

High-Value Application Scenarios Driven by Differentiation


Isotopically Labeled Internal Standards for LC‑MS/MS Quantitation

The compound serves as the immediate precursor for the deuterium-labeled analog N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine‑d₃ (CAS 1189659-07-1) . The free 4‑OH group in CAS 887353-54-0 allows the introduction of deuterium at the methoxy position or aromatic ring without requiring deprotection of a benzyl ether. The >24 h aqueous stability at pH 7.4 [1] ensures the labeled product remains intact during in vitro metabolic studies, making this compound the optimal starting material for generating internal standards used in quantitative bioanalysis of amine-containing metabolites.

Medicinal Chemistry Library Synthesis with Orthogonal Functionalization

The combination of a Boc-protected primary amine and a free phenolic hydroxyl provides two orthogonal reactive handles for parallel library synthesis. The lower LogP of 2.05 [2] relative to non-hydroxylated analogs improves aqueous compatibility during amide coupling reactions, while the pKa of 9.92 [3] positions the phenol for efficient alkylation under mildly basic conditions. This dual reactivity, coupled with the elimination of a benzyl deprotection step compared to O‑protected analogs , accelerates the production of diverse analogs for structure-activity relationship (SAR) campaigns targeting G‑protein coupled receptors, kinases, or epigenetic targets where phenoxyethylamine motifs are privileged scaffolds.

Building Block for PROTAC Linkers and Bifunctional Degraders

The ethylene linker bridging the Boc-amine and the 4-hydroxy-2-methoxyphenoxy moiety provides an optimal spacer length (~4 atoms) for connecting E3 ligase ligands to target-binding warheads in proteolysis-targeting chimeras (PROTACs). The crystalline solid nature (mp 73‑75 °C) facilitates accurate weighing in parallel synthesis workflows, while the predicted LogD of 2.05 at pH 7.4 [2] falls within the desirable range for maintaining cell permeability of the final PROTAC molecule. The free phenol can be elaborated into a variety of linkers (e.g., PEG chains, alkyl chains) via Mitsunobu or Williamson ether synthesis, providing modular access to bifunctional degrader libraries.

Reference Standard for Drug Impurity Profiling

Vendor documentation explicitly identifies this compound as a reference substance for drug impurities in pharmaceutical analysis [4]. The well-defined melting point (73‑75 °C) and orange solid appearance provide straightforward visual and thermal confirmation of identity and purity, essential for GLP-compliant analytical method validation. The compound's stability in chloroform and methanol supports the preparation of stock solutions for HPLC impurity profiling, while the fully characterized structure (confirmed by InChIKey and SMILES) [5] ensures unambiguous identification in regulatory dossiers submitted to agencies such as FDA and EMA.

Application
Selection Property
Validation Focus
Isotope‑labeled internal standard synthesis
Free phenol handle for deuteration
Aqueous stability profile in metabolic studies
Orthogonal functionalization library assembly
Dual Boc‑amine and free phenol reactivity
Aqueous compatibility and alkylation efficiency
PROTAC linker construction
Ethylene spacer and crystalline form
Cell permeability context of final degrader
Drug impurity reference characterization
Well‑defined melting point and appearance
Method validation documentation support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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